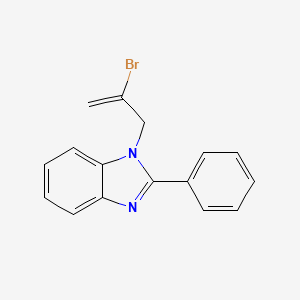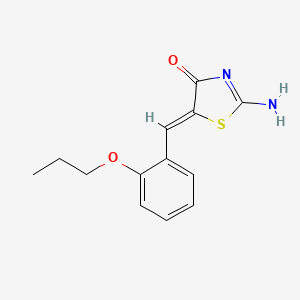![molecular formula C20H23NO4 B11695810 Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11695810.png)
Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE: is an organic compound that belongs to the class of esters and amides It is characterized by the presence of a propyl ester group, a benzoate moiety, and a dimethylphenoxyacetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Phenoxyacetamide Intermediate: The reaction between 3,4-dimethylphenol and chloroacetic acid in the presence of a base such as sodium hydroxide yields 3,4-dimethylphenoxyacetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride.
Amidation Reaction: The acyl chloride derivative reacts with 4-aminobenzoic acid to form the amide bond, resulting in the formation of 4-[2-(3,4-dimethylphenoxy)acetamido]benzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of a catalyst such as sulfuric acid to yield PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the amide bond can yield the corresponding amine derivative.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester and amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of ester and amide bond formation and reactivity.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- PROPYL 4-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE
- PROPYL 4-[2-(3,4-DIMETHOXYPHENOXY)ACETAMIDO]BENZOATE
- PROPYL 4-[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE
Uniqueness:
- The presence of the 3,4-dimethylphenoxy group distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
- The specific arrangement of functional groups in PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE may result in distinct reactivity and interaction with molecular targets compared to its analogs.
This detailed article provides a comprehensive overview of PROPYL 4-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
propyl 4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-4-11-24-20(23)16-6-8-17(9-7-16)21-19(22)13-25-18-10-5-14(2)15(3)12-18/h5-10,12H,4,11,13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
SNZFTFFYVYRIRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11695731.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695743.png)
![3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11695747.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11695753.png)
![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11695757.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11695769.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11695781.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11695789.png)
